molecular formula C8H11ClO2S2 B13476651 5-Tert-butylthiophene-3-sulfonyl chloride

5-Tert-butylthiophene-3-sulfonyl chloride

Cat. No.: B13476651
M. Wt: 238.8 g/mol
InChI Key: RDROYBTYTVLYIW-UHFFFAOYSA-N
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Description

5-Tert-butylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C8H11ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a tert-butyl group at the 5-position and a sulfonyl chloride group at the 3-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 5-tert-butylthiophene. One common method is the reaction of 5-tert-butylthiophene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

5-tert-butylthiophene+ClSO3H5-tert-butylthiophene-3-sulfonyl chloride+HCl\text{5-tert-butylthiophene} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{HCl} 5-tert-butylthiophene+ClSO3​H→5-tert-butylthiophene-3-sulfonyl chloride+HCl

The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of automated systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

5-Tert-butylthiophene-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-tert-butylthiophene-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The thiophene ring provides aromatic stability, while the tert-butyl group offers steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butylthiophene-3-sulfonyl chloride is unique due to the combination of the tert-butyl group and the sulfonyl chloride group on the thiophene ring. This combination provides a balance of steric hindrance and electrophilicity, making it a valuable intermediate in organic synthesis and various applications .

Properties

Molecular Formula

C8H11ClO2S2

Molecular Weight

238.8 g/mol

IUPAC Name

5-tert-butylthiophene-3-sulfonyl chloride

InChI

InChI=1S/C8H11ClO2S2/c1-8(2,3)7-4-6(5-12-7)13(9,10)11/h4-5H,1-3H3

InChI Key

RDROYBTYTVLYIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CS1)S(=O)(=O)Cl

Origin of Product

United States

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